molecular formula C16H16O3 B12573725 2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol CAS No. 203583-73-7

2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol

Cat. No.: B12573725
CAS No.: 203583-73-7
M. Wt: 256.30 g/mol
InChI Key: ADGVMKKZIKJAAU-UHFFFAOYSA-N
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Description

2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenolic hydroxyl group and an allyl ether group attached to a benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol typically involves the reaction of 4-hydroxybenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to a Williamson ether synthesis reaction with 2-hydroxybenzyl alcohol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The allyl ether group can be reduced to form the corresponding alkyl ether.

    Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can donate hydrogen atoms, thereby scavenging free radicals and exhibiting antioxidant activity. The allyl ether group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol is unique due to its dual functional groups (phenolic hydroxyl and allyl ether) that confer distinct chemical reactivity and biological activity. This compound’s versatility makes it valuable in various research and industrial applications .

Properties

CAS No.

203583-73-7

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-[(4-prop-2-enoxyphenyl)methoxy]phenol

InChI

InChI=1S/C16H16O3/c1-2-11-18-14-9-7-13(8-10-14)12-19-16-6-4-3-5-15(16)17/h2-10,17H,1,11-12H2

InChI Key

ADGVMKKZIKJAAU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)COC2=CC=CC=C2O

Origin of Product

United States

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